

# Preclinical Profile of AZD3965 in Lymphoma: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

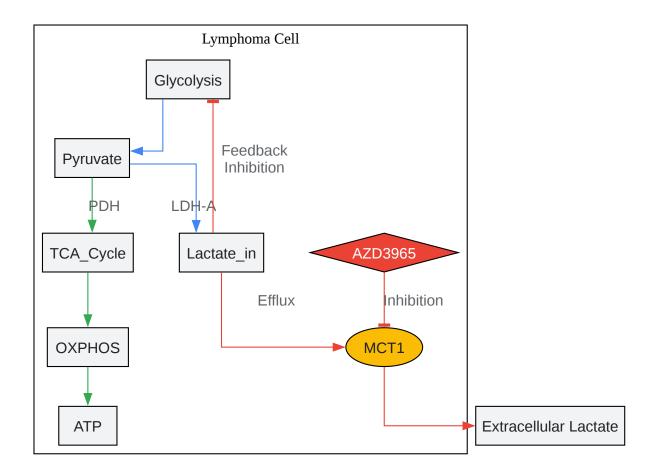
AZD3965 is a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1), a key protein involved in lactate transport across the cell membrane. In many cancer cells, including lymphomas, there is a metabolic shift towards aerobic glycolysis, known as the Warburg effect, which leads to increased production and efflux of lactate.[1] By blocking MCT1-mediated lactate export, AZD3965 disrupts the metabolic equilibrium of cancer cells, leading to intracellular lactate accumulation, feedback inhibition of glycolysis, and subsequent cytostatic or cytotoxic effects.[1][2] Preclinical studies have demonstrated the potential of AZD3965 as a therapeutic agent in lymphoma models, particularly in tumors with high MCT1 expression and low or negligible expression of MCT4, another lactate transporter that can act as a resistance mechanism.[2][3][4] This technical guide provides a comprehensive overview of the preclinical data for AZD3965 in lymphoma, focusing on its mechanism of action, in vitro and in vivo efficacy, and combination strategies.

### **Mechanism of Action: Targeting Lactate Transport**

**AZD3965** is a highly selective inhibitor of MCT1, with a binding affinity (pKi) of 8.8.[3] It also shows activity against MCT2 but has significantly lower potency against MCT3 and MCT4.[3][5] The primary mechanism of action of **AZD3965** in lymphoma cells is the inhibition of lactate efflux. This leads to a rapid accumulation of intracellular lactate, which in turn causes feedback inhibition of glycolysis.[2][3] This metabolic disruption results in a profound cytostatic effect on



lymphoma cell growth.[2][4] Furthermore, prolonged exposure to **AZD3965** can lead to an increased dependency on oxidative phosphorylation (OXPHOS) for cellular energy production. [2]



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Figure 1: Mechanism of action of AZD3965 in lymphoma cells.

### **In Vitro Efficacy**

The anti-proliferative activity of **AZD3965** has been evaluated in a panel of diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL) cell lines. The sensitivity to **AZD3965** is correlated with high MCT1 expression and low or undetectable MCT4 expression.



Cell Line	Lymphoma Subtype	GI50 (nM)	MCT1 Expression	MCT4 Expression
Raji	Burkitt Lymphoma	<100	High	Not Detected
CA46	Burkitt Lymphoma	<100	High	Not Detected
Daudi	Burkitt Lymphoma	<100	High	Not Detected
Farage	DLBCL (GCB)	<100	High	Low
OCILY18	DLBCL (GCB)	<100	High	Low
Pfeiffer	DLBCL (GCB)	<100	High	Low
Toledo	DLBCL (GCB)	<100	High	Low
RIVA	DLBCL (ABC)	<100	High	Low
WSU-DLCL-2	DLBCL	>100	High	High
НТ	DLBCL	>100	High	High
HBL-1	DLBCL	>100	High	High

Table 1: In Vitro Anti-proliferative Activity of **AZD3965** in Lymphoma Cell Lines.[3][4] (GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like). Cell lines with a GI50 < 100 nM are considered sensitive.

## **In Vivo Efficacy**

The in vivo anti-tumor activity of **AZD3965** has been demonstrated in xenograft models of Burkitt lymphoma.

### **Monotherapy Studies**

In a Raji Burkitt's lymphoma xenograft model, oral administration of **AZD3965** resulted in a significant, dose-dependent inhibition of tumor growth.[3][5] Treatment with **AZD3965** also led to a time-dependent accumulation of lactate within the tumors, confirming target engagement in



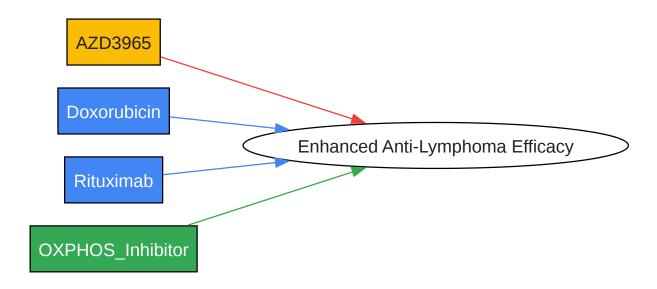
vivo.[3][6] In the CA46 Burkitt lymphoma model, daily oral treatment with **AZD3965** for 24 days resulted in a 99% inhibition of tumor growth.[2]

Animal Model	Treatment	Dosing Schedule	Tumor Growth Inhibition	Reference
Raji Xenograft	AZD3965	100 mg/kg, p.o., daily	Significant	[3]
CA46 Xenograft	AZD3965	Not specified	99% after 24 days	[2]

Table 2: In Vivo Monotherapy Efficacy of **AZD3965** in Burkitt Lymphoma Xenograft Models.

### **Combination Studies**

The therapeutic potential of AZD3965 can be enhanced when used in combination with other anti-cancer agents. In the Raji xenograft model, combining AZD3965 with doxorubicin or rituximab, components of the standard R-CHOP regimen, resulted in enhanced tumor growth inhibition compared to monotherapy.[3][5] Furthermore, based on the observation that prolonged AZD3965 treatment increases reliance on oxidative phosphorylation, combining AZD3965 with an inhibitor of mitochondrial complex I induced significant lymphoma cell death in vitro and reduced tumor burden in vivo.[2]



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Figure 2: Combination strategies with AZD3965 in lymphoma.

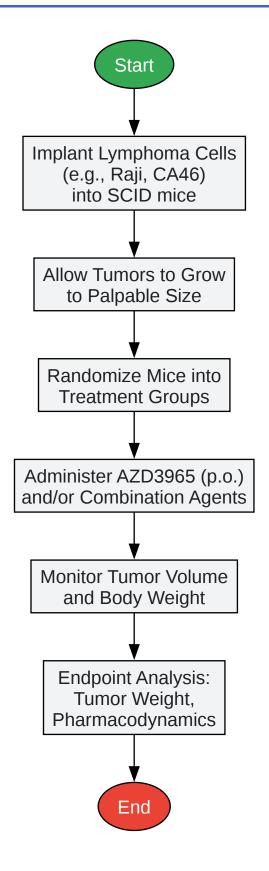
# **Experimental Protocols Cell Proliferation Assay**

- Cell Lines: A panel of human lymphoma cell lines were used.
- Method: Cell proliferation was assessed using a standard MTS assay.
- Procedure: Cells were seeded in 96-well plates and treated with a range of concentrations of AZD3965 for 72 hours.
- Data Analysis: The concentration of AZD3965 that inhibited cell growth by 50% (GI50) was calculated.

### In Vivo Xenograft Studies

- Animal Model: Female severe combined immunodeficient (SCID) mice were used.
- Tumor Implantation: Raji or CA46 Burkitt's lymphoma cells were implanted subcutaneously.
- Treatment: When tumors reached a palpable size, mice were randomized into treatment and control groups. AZD3965 was administered orally.
- Efficacy Assessment: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.
- Pharmacodynamic Analysis: Tumor and plasma samples were collected at various time points after AZD3965 administration to measure lactate and drug concentrations.





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**Figure 3:** General workflow for in vivo xenograft studies.



### Conclusion

Preclinical studies provide a strong rationale for the clinical development of **AZD3965** in patients with relapsed or refractory lymphoma, particularly DLBCL and Burkitt lymphoma, characterized by high MCT1 and low MCT4 expression. The selective inhibition of MCT1 by **AZD3965** effectively disrupts tumor cell metabolism, leading to potent anti-proliferative effects both in vitro and in vivo. Furthermore, the potential for synergistic activity with standard-of-care agents and other metabolic inhibitors highlights promising combination strategies to enhance the therapeutic efficacy of **AZD3965** in this patient population. Ongoing clinical trials will be crucial in determining the safety and efficacy of this novel metabolic inhibitor in the treatment of lymphoma.

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